molecular formula C10H10ClN3S B4754822 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4754822
M. Wt: 239.73 g/mol
InChI Key: XZMMHJBQJNIIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a thiosemicarbazone derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including cancer research, microbial research, and environmental research. In cancer research, 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In microbial research, 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In environmental research, 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit potential for the removal of heavy metals from contaminated water.

Mechanism of Action

The mechanism of action of 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells and microorganisms. 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, and to inhibit the activity of the histone deacetylase enzyme, which is involved in gene expression. 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the inhibition of enzyme activity. 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including multidrug-resistant strains.

Advantages and Limitations for Lab Experiments

4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low cost, easy synthesis, and potential for use in various fields. However, 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.

Future Directions

There are several future directions for 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol research, including the development of more efficient synthesis methods, the investigation of its potential for use in combination with other compounds for cancer treatment, and the investigation of its potential for use in environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol and its potential side effects on cells and organisms.
Conclusion
In conclusion, 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol for use in cancer treatment, microbial research, and environmental remediation.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-6-8(11)4-3-5-9(6)14-7(2)12-13-10(14)15/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMMHJBQJNIIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-2-methylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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